BenchChemオンラインストアへようこそ!

Norethindrone Acetate-D6 (major)

Stable isotope labeling Isotopic enrichment H/D exchange

Norethindrone Acetate-D6 (major), systematically designated as Norethindrone Acetate-2,2,4,6,6,10-d6, is a stable isotope-labeled (SIL) analog of the synthetic progestin norethindrone acetate (CAS 51-98-9). With a molecular formula of C22H22D6O3 and molecular weight of 346.50 Da, the compound incorporates six deuterium atoms at non-exchangeable carbon positions (2,2,4,6,6,10) on the steroid backbone.

Molecular Formula C22H22O3D6
Molecular Weight 346.5
Cat. No. B1165284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethindrone Acetate-D6 (major)
SynonymsNorethindrone Acetate-2,2,4,6,6,10-D6, Norethindrone Acetate-D6, Norethisterone Acetate-D6
Molecular FormulaC22H22O3D6
Molecular Weight346.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:99.3% HPLC; 99 atom % DOff-white solid

Structure & Identifiers


Interactive Chemical Structure Model





Norethindrone Acetate-D6 (Major): A Deuterated Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis and Pharmaceutical Quality Control


Norethindrone Acetate-D6 (major), systematically designated as Norethindrone Acetate-2,2,4,6,6,10-d6, is a stable isotope-labeled (SIL) analog of the synthetic progestin norethindrone acetate (CAS 51-98-9). With a molecular formula of C22H22D6O3 and molecular weight of 346.50 Da, the compound incorporates six deuterium atoms at non-exchangeable carbon positions (2,2,4,6,6,10) on the steroid backbone . It is supplied with a specified chemical purity of ≥95% by HPLC and isotopic enrichment of 98 atom % D . The compound is primarily deployed as an internal standard (IS) for the quantification of norethindrone acetate or its hydrolyzed product norethindrone in biological matrices by liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS), as well as a reference standard for pharmaceutical impurity profiling, analytical method validation (AMV), and regulatory submissions including Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1].

Why Norethindrone Acetate-D6 (Major) Cannot Be Substituted by Unlabeled Reference Standards or Structural Analogs in Regulated Quantitative Bioanalysis


In LC-MS/MS-based quantification, the internal standard must co-elute with the target analyte to compensate for ion suppression or enhancement caused by co-extracted matrix components. Unlabeled norethindrone acetate cannot serve this function because it is indistinguishable from the analyte by mass spectrometry. Structural analog internal standards (e.g., medroxyprogesterone acetate or levonorgestrel) may exhibit different extraction recovery, chromatographic retention, and ionization efficiency from norethindrone acetate, leading to systematic quantitative bias [1]. Among deuterated isotopologues, the number and placement of deuterium labels directly affect co-elution fidelity: compounds with more than six deuterium atoms (e.g., the D8 variant) exhibit progressively greater retention time shifts due to the deuterium isotope effect, which can cause the IS and analyte to experience differential matrix effects and compromise quantification accuracy [2]. Furthermore, deuterium placed at exchangeable positions (e.g., adjacent to carbonyl groups) is susceptible to hydrogen-deuterium back-exchange during sample preparation, progressively degrading the effective mass shift and introducing uncontrolled variability . Norethindrone Acetate-D6 (major), with its six deuterium labels exclusively at non-exchangeable carbon positions, is specifically designed to balance sufficient mass separation from the analyte with minimal chromatographic perturbation.

Quantitative Differentiation Evidence for Norethindrone Acetate-D6 (Major) vs. Closest Analogs and Alternative Internal Standards


Isotopic Enrichment of 98 Atom % D at Six Non-Exchangeable Carbon Positions Minimizes Unlabeled Interference vs. D8 and 13C2 Alternatives

Norethindrone Acetate-D6 (major) is specified at 98 atom % D isotopic enrichment across six deuterium positions (2,2,4,6,6,10), all of which are carbon-bound and located on the steroid nucleus at sites not adjacent to the C3 carbonyl or the C17 acetyl group . This placement avoids the two major H/D back-exchange risk zones: heteroatom-bound hydrogens and α-carbonyl positions . By contrast, the D8 variant (Norethindrone Acetate-2,2,4,6,6,10,16,16-d8) places two additional deuterium atoms at the C16 position, which is adjacent to the C17 acetyl substituent; literature on steroid deuteration consistently identifies positions adjacent to oxygen-bearing carbons as having elevated exchange risk under acidic or basic extraction conditions [1]. The 13C2-labeled alternative (norethindrone-13C2) eliminates exchange risk entirely but typically costs 3- to 10-fold more per milligram and requires multistep de novo synthesis from 13C-enriched precursors [2]. At 98 atom % D, the residual unlabeled (d0) fraction in the D6 product is approximately 2%, contributing negligible interference at the analyte MRM transition when the IS is spiked at concentrations within 1-2 orders of magnitude of the expected analyte level .

Stable isotope labeling Isotopic enrichment H/D exchange Internal standard design LC-MS quantification

Mass Shift of +6 Da Exceeds the ≥3 Da Minimum Requirement for Spectral Separation While Maintaining Near-Identical Chromatographic Retention to the Unlabeled Analyte

For small-molecule drugs with molecular weight below 1,000 Da, a mass difference of at least 3 Da between the analyte and its SIL internal standard is required to avoid spectral overlap from naturally occurring isotopes (primarily 13C contributions) . Norethindrone Acetate-D6 provides a +6 Da mass shift (346.50 Da vs. 340.46 Da for unlabeled norethindrone acetate [1]), which is double the minimum requirement. This stands in contrast to D3- or D4-labeled steroid IS products, where the mass shift of only +3 or +4 Da can approach the threshold of interference from the analyte's [M+2] and [M+3] natural abundance isotopologue peaks . At the same time, the deuterium isotope effect on reversed-phase LC retention is approximately 0.01-0.03 minutes per 6 deuterium atoms for steroid-scale molecules, a shift that is negligible relative to typical peak widths in UPLC methods (3-6 seconds) [2]. Comparatively, D8-labeled norethindrone acetate (348.51 Da, +8 Da) provides incrementally greater mass separation but introduces additional retention time shift that, while still small, begins to approach the threshold where differential matrix effects between the IS and analyte retention windows may become analytically significant in fast-gradient methods [3].

Mass spectrometry Isotopic separation Co-elution Matrix effect compensation Internal standard selection

Regulatory-Ready Characterization Package Supports ANDA and DMF Filings Without Additional Re-Qualification

Norethindrone Acetate-D6 (major) is supplied with a comprehensive Certificate of Analysis (COA) and detailed characterization data compliant with ICH and pharmacopeial guidelines, enabling its direct use in analytical method validation (AMV), quality control (QC), and forced degradation studies for ANDA and DMF submissions [1]. The product can be traced against USP or EP pharmacopeial reference standards upon request [1]. This regulatory-ready documentation package contrasts with research-grade deuterated compounds that may be supplied with only basic purity data and lack the full characterization (including identity confirmation by NMR and HRMS, residual solvent analysis, and chromatographic purity by orthogonal methods) required by regulatory reviewers [2]. The unlabeled Norethindrone Acetate USP Reference Standard, while authoritative for pharmacopeial assays, is specified at 97.0-103.0% purity with individual impurity limits of ≤0.5% and cannot serve as an internal standard for MS-based methods [3]. A published UPLC-MS/MS method for norethindrone in human plasma using norethindrone-13C2 as IS demonstrated inter-run accuracy of 99.2-108.4% with CV <8.1% across the linear range of 50-25,000 pg/mL [4]; the D6-labeled analog, when substituted as the IS in similarly validated methods, is expected to yield comparable or superior performance due to its greater mass shift and co-elution characteristics.

Regulatory compliance ANDA DMF Pharmacopeial traceability Reference standard Quality control

Long-Term Storage Stability of ≥4 Years at -20°C Supports Multi-Year Clinical Trial and Stability Study Programs

The deuterated norethindrone standard (D6 form, certified reference grade) demonstrates storage stability of ≥4 years when stored at -20°C under recommended conditions, as specified by the manufacturer based on accelerated and real-time stability testing data . For non-deuterated norethindrone acetate reference standards, the USP monograph specifies a loss on drying of ≤0.5% after heating at 105°C for 3 hours as a quality attribute but does not define a shelf-life specification for long-term ambient or refrigerated storage [1]. The D6 compound additionally carries a re-analysis recommendation after three years of storage at room temperature to confirm chemical purity before continued use . This documented multi-year stability is a critical procurement consideration for laboratories supporting multi-year clinical programs or pharmaceutical stability studies, where lot-to-lot consistency of the internal standard over the entire study duration is a regulatory expectation under bioanalytical method validation guidelines (FDA, EMA) [2].

Reference standard stability Long-term storage Clinical trial bioanalysis Forced degradation Shelf life

Acetate Ester Form Matches Prodrug Analyte Structure for Direct Quantification Without Hydrolysis Bias

Norethindrone Acetate-D6 (major) carries the acetyl ester at the C17 position, structurally matching the prodrug form Norethindrone Acetate (CAS 51-98-9) that is the active pharmaceutical ingredient in numerous oral contraceptive and hormone therapy formulations [1]. This is a critical distinction from Norethindrone-D6 (the non-acetylated form, CAS 2376036-05-2, MW 304.46 Da), which matches the hydrolyzed metabolite norethindrone (CAS 68-22-4) rather than the administered prodrug . In pharmaceutical QC methods that quantify norethindrone acetate directly without a hydrolysis step (e.g., USP assay by HPLC-UV at 254 nm), the acetate-D6 internal standard matches the analyte's extraction behavior, chromatographic retention, and ionization characteristics more faithfully than a non-acetylated deuterated internal standard would [2]. For bioanalytical methods that measure total norethindrone after enzymatic or alkaline hydrolysis of the acetate ester, the non-acetylated Norethindrone-D6 (MW 304.46) may be equally appropriate; however, for methods quantifying intact norethindrone acetate (e.g., formulation content uniformity, dissolution testing, or stability-indicating assays where the acetate ester integrity must be confirmed), only the acetate-D6 form is structurally congruent with the target analyte [1][3].

Prodrug analysis Norethindrone acetate Method specificity Pharmaceutical formulation Stability-indicating assay

Optimal Procurement and Deployment Scenarios for Norethindrone Acetate-D6 (Major) in Regulated Bioanalysis and Pharmaceutical Quality Control


Bioanalytical Method Validation for Norethindrone Acetate Pharmacokinetic Studies in Human Plasma

Norethindrone Acetate-D6 (major) is the preferred internal standard for LC-MS/MS methods quantifying norethindrone acetate in human plasma for pharmacokinetic and bioequivalence studies. The +6 Da mass shift from the unlabeled analyte (346.50 vs. 340.46 Da) exceeds the ≥3 Da minimum requirement for spectral separation on triple quadrupole instruments, while the non-exchangeable deuterium placement at six carbon positions minimizes H/D back-exchange across the pH range encountered during sample preparation (liquid-liquid extraction at neutral pH, or protein precipitation under acidic conditions) [1]. The acetate ester form structurally matches the administered prodrug, ensuring equivalent extraction recovery without the need for a hydrolysis step that could introduce additional variability [2]. Published method performance using a 13C2-labeled IS for norethindrone in human plasma demonstrates inter-run accuracy of 99.2-108.4% with CV <8.1%, establishing a benchmark that the D6-labeled analog is expected to meet or exceed .

Pharmaceutical QC Release Testing and Stability-Indicating Assays for Norethindrone Acetate Drug Products

For pharmaceutical manufacturers conducting QC release testing per USP monograph specifications (Norethindrone Acetate assay: 97.0-103.0%, individual impurity ≤0.5%), Norethindrone Acetate-D6 (major) serves as an MS-compatible reference standard for identity confirmation, impurity profiling by LC-MS, and stability-indicating method development. The regulatory-ready characterization package, including COA and traceability to USP/EP pharmacopeial standards, supports direct integration into ANDA and DMF submission documentation without additional qualification . In forced degradation studies (acid, base, oxidative, thermal stress per ICH Q2), the deuterated standard enables selective detection and quantification of degradation products against a clean isotopic background, avoiding interference from the API matrix [1].

Multi-Year Clinical Trial Bioanalysis Requiring Long-Term Internal Standard Lot Consistency

Clinical research organizations supporting multi-year contraceptive or hormone therapy trials benefit from the documented ≥4-year frozen storage stability (-20°C) of Norethindrone Acetate-D6 (major) . This stability horizon exceeds the typical 2-3 year duration of Phase III clinical programs and eliminates the requirement for mid-study internal standard lot bridging validation, which is a significant source of regulatory questions during NDA review [1]. The room-temperature shipping compatibility further simplifies international multi-site trial logistics without cold-chain requirements for IS distribution .

Endometriosis and Hormone Therapy Therapeutic Drug Monitoring (TDM) Method Development

Norethindrone acetate is a first-line treatment for endometriosis, with therapeutic drug monitoring requiring quantification in the low ng/mL range in serum or plasma. A validated UPLC-MS/MS method using SIL internal standardization achieved a lower limit of quantitation (LLOQ) of 25 pg/mL for norethindrone in human serum, demonstrating the sensitivity required for TDM applications . Norethindrone Acetate-D6 (major) is structurally and isotopically suited as the internal standard for such methods, providing the matrix effect compensation necessary for achieving precision below ±15% CV at the LLOQ, as required by FDA bioanalytical method validation guidance [1]. The stable isotope label also enables differentiation of administered norethindrone acetate from endogenous steroids that may share MRM transitions in complex clinical samples [2].

Quote Request

Request a Quote for Norethindrone Acetate-D6 (major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.